4-(pyridin-3-yloxy)pyridine-2-carbonitrile
Overview
Description
4-(Pyridin-3-yloxy)pyridine-2-carbonitrile, also known as 4-OPPC, is an organic compound with a chemical structure of C10H7N3O. It is a nitrogen-containing heterocycle that is used in various scientific research applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. 4-OPPC is synthesized through a variety of methods, including the reaction of pyridine-3-carbaldehyde with pyridine-2-carbonitrile in the presence of a base. This compound has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Scientific Research Applications
4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used in various scientific research applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. In medicinal chemistry, 4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used as a starting material for the synthesis of a variety of pharmaceuticals, including anticancer agents, anti-inflammatory agents, and antifungal agents. In synthetic organic chemistry, 4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used as a starting material for the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. In biochemistry, 4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used as a starting material for the synthesis of a variety of biologically active compounds, including peptides, peptidomimetics, and peptidomimetic inhibitors.
Mechanism of Action
Target of Action
The primary targets of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile are currently unknown. The compound shares structural similarities with 2-Pyridinecarbonitrile and 3-Pyridinecarbonitrile , but the specific targets of these compounds are also not well-defined
Mode of Action
These interactions could potentially alter the conformation or activity of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 4-(pyridin-3-yloxy)pyridine-2-carbonitrile are currently unknown. Pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects Therefore, it is possible that 4-(pyridin-3-yloxy)pyridine-2-carbonitrile could affect multiple biochemical pathways
Result of Action
Based on the biological activities of related pyridine derivatives, it is possible that this compound could have antiviral, anti-inflammatory, or anticancer effects
Advantages and Limitations for Lab Experiments
The use of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments has both advantages and limitations. The main advantage of using 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments is that it is a relatively stable compound that can be easily synthesized in a variety of ways. The main limitation of using 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments is that it is a relatively expensive compound, which can limit its use in certain applications.
Future Directions
There are a variety of potential future directions for 4-(pyridin-3-yloxy)pyridine-2-carbonitrile research. One potential direction is the development of more efficient and cost-effective synthesis methods for 4-(pyridin-3-yloxy)pyridine-2-carbonitrile. Another potential direction is the development of novel pharmaceuticals based on 4-(pyridin-3-yloxy)pyridine-2-carbonitrile. A third potential direction is the exploration of the biochemical and physiological effects of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in more detail. Finally, a fourth potential direction is the exploration of the potential therapeutic applications of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile.
properties
IUPAC Name |
4-pyridin-3-yloxypyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-7-9-6-10(3-5-14-9)15-11-2-1-4-13-8-11/h1-6,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLYXPXSBRDTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=NC=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)pyridine-2-carbonitrile |
Synthesis routes and methods
Procedure details
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